molecular formula C25H20ClN3O4 B2640719 Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 932457-66-4

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2640719
CAS No.: 932457-66-4
M. Wt: 461.9
InChI Key: WRQOYXRGIPPFHY-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents . The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its biological activity .

Comparison with Similar Compounds

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can be compared with other quinazolinone derivatives:

Biological Activity

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antioxidant, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC18H14ClN3O3
Molar Mass327.76 g/mol
CAS Number93654-27-4

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. This is particularly relevant in cancer therapy where suppression of tumor growth is desired.
  • Antioxidant Activity : It has been shown to exhibit significant antioxidant properties, which help in neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and related diseases .
  • Neuroprotective Effects : The compound has potential neuroprotective activities, as evidenced by studies showing its ability to protect against oxidative damage in neuronal cells .

Anticancer Activity

Numerous studies have reported the anticancer potential of quinazoline derivatives, including this compound:

  • Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For instance, one study reported an IC50 value of approximately 10 μM against the MCF-7 cell line .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) scavenging activity:

Assay TypeResult
DPPH ScavengingEffective at low concentrations
IC5025 μM

These results indicate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress.

Neuroprotective Effects

Research has indicated that this compound may protect neuronal cells from oxidative damage induced by exposure to harmful agents. In animal models, it was shown to improve behavioral outcomes following oxidative stress exposure .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on AChE Inhibition : A related quinazoline derivative exhibited potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Toxicity Studies : Acute toxicity studies have shown a median lethal dose (LD50) of approximately 300 mg/kg for structurally similar compounds, indicating a favorable safety profile for further development .

Properties

IUPAC Name

ethyl 4-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-2-33-24(31)17-8-11-19(12-9-17)27-22(30)15-29-21-13-10-18(26)14-20(21)23(28-25(29)32)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQOYXRGIPPFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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